molecular formula C20H15ClN4O2 B2667788 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 1105247-45-7

2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No. B2667788
CAS RN: 1105247-45-7
M. Wt: 378.82
InChI Key: RCBOLXVTWQHNPX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyridazine ring. These groups are common in many pharmaceuticals and other biologically active compounds, suggesting that this compound may have interesting biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridazine rings suggests that the compound may have a planar structure, which could influence its chemical properties and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chlorophenyl, oxadiazole, and pyridazine groups could influence properties such as the compound’s solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer and Antimicrobial Properties

Heterocyclic compounds incorporating structures similar to the one have been investigated for their biological activities. For instance, compounds integrating oxazole, pyrazoline, and pyridine moieties have demonstrated notable anticancer activity against various cancer cell lines and have shown promising results in in vitro antibacterial and antifungal activities. These findings suggest the potential of such molecules in developing new therapeutic agents aimed at overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antiviral Activity

The structural versatility of heterocyclic compounds, including those similar to the specified molecule, has been exploited in studies exploring their antiviral properties. Research into furanones bearing a pyrazolyl group and their conversion into various heterocyclic systems revealed some compounds with promising antiviral activities against HAV and HSV-1 viruses, highlighting their potential in antiviral drug development (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Anticonvulsant and Muscle Relaxant Activities

Research on derivatives of pyridazinone, a core component similar to the targeted compound, has uncovered significant anticonvulsant and muscle relaxant activities. These studies suggest that such molecules could contribute to the development of new treatments for neurological conditions, emphasizing the therapeutic potential of heterocyclic compounds in addressing neurological disorders (Sharma, Verma, Sharma, & Prajapati, 2013).

Fungicidal Activity

The synthesis and evaluation of 1,3,4-oxadiazoles and thiadiazoles derived from chloropyridine-acetic acid have demonstrated fungicidal activities against wheat leaf rust, Puccinia recondita. Such studies underline the potential of heterocyclic compounds in agricultural applications, particularly in developing fungicides to protect crops (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further developed and optimized for potential use as a pharmaceutical or other biologically active compound .

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-13-5-7-14(8-6-13)17-9-10-19(26)25(23-17)12-18-22-20(24-27-18)15-3-2-4-16(21)11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBOLXVTWQHNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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